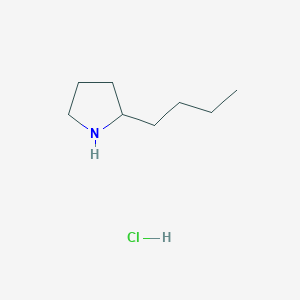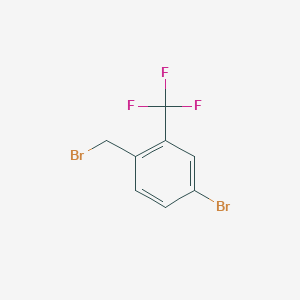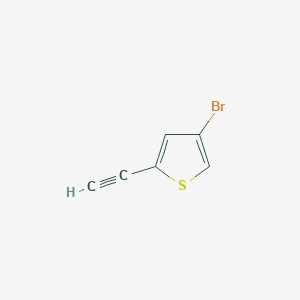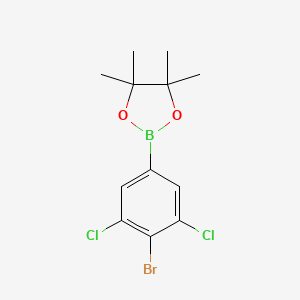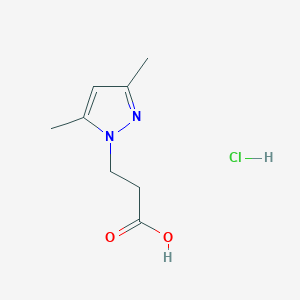![molecular formula C12H21NO5 B1524747 Acide 3-[(tert-butoxy)carbonyl]-2,2,5-triméthyl-1,3-oxazolidine-4-carboxylique CAS No. 1334146-00-7](/img/structure/B1524747.png)
Acide 3-[(tert-butoxy)carbonyl]-2,2,5-triméthyl-1,3-oxazolidine-4-carboxylique
Vue d'ensemble
Description
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Blocs de construction pour les assemblages supramoléculaires peptidomimétiques
Les composés portant des groupes acide carboxylique sur le substituant N, similaires à celui qui vous intéresse, sont utilisés comme blocs de construction pour créer des assemblages supramoléculaires peptidomimétiques. Ces assemblages présentent des propriétés sensibles aux stimuli, ce qui est important pour le développement de matériaux intelligents et de systèmes réactifs .
Séparation chirale pour la synthèse de médicaments
Une approche liée à la séparation chirale des composés avec des groupes tert-butoxycarbonyle a été développée, ce qui est crucial pour la synthèse d'intermédiaires comme le Velpatasvir, un médicament anti-VHC. Ce processus élimine le besoin de salinisation et utilise moins de solvants organiques .
Développement de thérapies ciblées
Les motifs imidazole et acide carboxylique présents dans des composés similaires permettent le développement de thérapies ciblées. Ces thérapies peuvent traiter une large gamme d'affections, des troubles neurologiques aux maladies métaboliques .
Polymérisation par ouverture de cycle
La polymérisation par ouverture de cycle contrôlée des N-carboxyanhydrides dérivés de composés similaires a été étudiée. Ce processus est important pour synthétiser des polypeptides avec des applications potentielles en biomédecine et en science des matériaux .
Synthèse bio-organique et ingénierie tissulaire
La faisabilité thermodynamique de la formation de N-carboxyanhydrides à partir de composés similaires a été étudiée. Cette recherche complète les travaux en synthèse bio-organique et en ingénierie tissulaire, où la spontanéité des réactions augmente avec la longueur des peptides .
Déprotection des acides aminés fonctionnalisés protégés par Boc
Des études sur les méthodes de déprotection des acides aminés fonctionnalisés protégés par Boc (tert-butoxycarbonyl) ont été réalisées. Ces méthodes sont essentielles pour synthétiser les acides aminés utilisés dans la synthèse peptidique .
Mécanisme D'action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing it from unwanted reactions .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects the amine group from unwanted reactions .
Result of Action
The result of the action of 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is the protection of the amine group during peptide synthesis . This protection allows for more controlled and selective reactions during synthesis .
Action Environment
The action of 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is influenced by the conditions of the reaction environment. For instance, the addition of the Boc group to amines can occur under aqueous conditions with a base . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Propriétés
IUPAC Name |
2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFMGLANQGVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



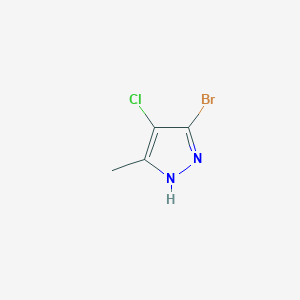
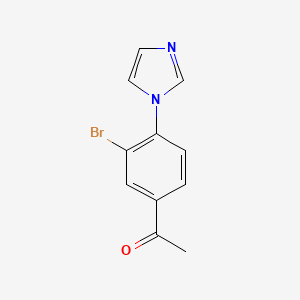

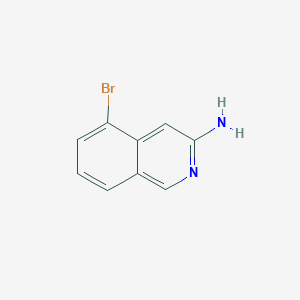
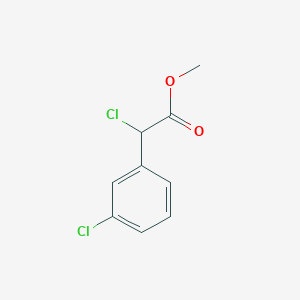
![{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1524676.png)
